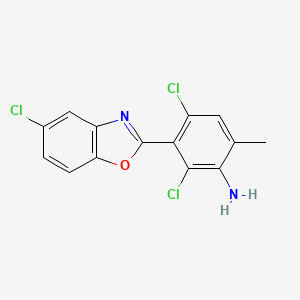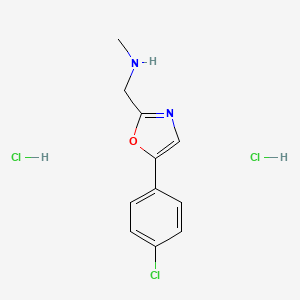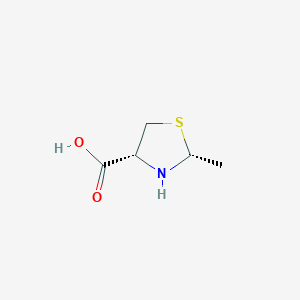
Trimethylsilyl 4-trimethylsilylcrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4-trimethylsilylcrotonate is an organosilicon compound with the molecular formula C10H22O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate moiety. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyl 4-trimethylsilylcrotonate can be synthesized through the reaction of crotonic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl 4-trimethylsilylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to yield hydrocarbons or other reduced silicon-containing species.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Tetrabutylammonium fluoride in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbons or reduced silicon species.
Substitution: Functionalized crotonates with different substituents.
Aplicaciones Científicas De Investigación
Trimethylsilyl 4-trimethylsilylcrotonate finds applications in various fields of scientific research:
Chemistry: Used as a protecting group for alcohols and carboxylic acids, facilitating multi-step organic syntheses.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products
Mecanismo De Acción
The mechanism by which trimethylsilyl 4-trimethylsilylcrotonate exerts its effects involves the formation of stable silyl ethers or esters. The trimethylsilyl groups provide steric protection to reactive sites, preventing unwanted side reactions. This protection is particularly useful in complex organic syntheses where selective reactions are required .
Molecular Targets and Pathways: The compound interacts with hydroxyl and carboxyl groups, forming silyl ethers and esters. These interactions are facilitated by the nucleophilic attack of the functional groups on the silicon atom, leading to the displacement of the leaving group (e.g., chloride ion) .
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used for the protection of hydroxyl groups.
Trimethylsilyl cyanide: Employed in the addition to carbonyl compounds.
Trimethylsilyl trifluoromethanesulfonate: Utilized in the activation of nucleophiles for substitution reactions.
Uniqueness: Trimethylsilyl 4-trimethylsilylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate moiety, providing enhanced stability and reactivity in specific synthetic applications. This dual functionality allows for more versatile use in organic synthesis compared to other trimethylsilyl compounds .
Propiedades
Fórmula molecular |
C10H22O2Si2 |
|---|---|
Peso molecular |
230.45 g/mol |
Nombre IUPAC |
trimethylsilyl (E)-4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3/b8-7+ |
Clave InChI |
SUHKAEVNVTYNIE-BQYQJAHWSA-N |
SMILES isomérico |
C[Si](C)(C)C/C=C/C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)



![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)

![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
